6-羟基-N-去甲基二亚甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

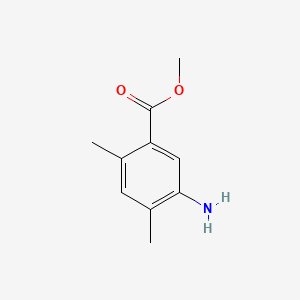

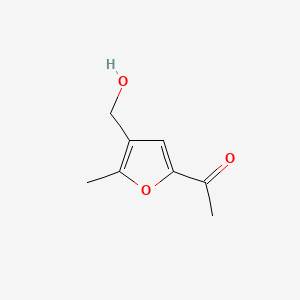

6-Hydroxy-N-demethyldimethidene is a biochemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 . It is used for proteomics research .

Physical and Chemical Properties Analysis

6-Hydroxy-N-demethyldimethidene is a solid substance . It should be stored at -20° C to maintain its stability . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用

液体复苏研究

最近的研究集中在使用 6% 羟乙基淀粉 (HES) 130/0.4 作为复苏液。一项更新的系统评价和荟萃分析旨在重新评估 6% HES 130/0.4 在急性疾病或围手术期患者中的安全性和有效性。该分析纳入了 36 项研究,共有 2149 名参与者。然而,已发表的研究质量普遍较差,报告的事件数量太少,无法可靠地估计使用 6% HES 130/0.4 的益处或风险。鉴于这种复苏液的广泛使用,迫切需要进行事件数量较多的高质量试验 (Gattas 等,2012)。

皮肤病学中的羟基酸

羟基酸 (HA),包括 α-羟基酸、β-羟基酸、多羟基酸和仿生酸,广泛用于化妆品和治疗制剂中,对皮肤有益。这篇综述文章强调了含有 HA 的制剂的安全评估的重要性,尤其是长期在阳光照射的皮肤上使用。文章还讨论了关于 HA 对光致癌和黑色素生成影响的研究有限,突出了在该领域进行更多研究的必要性 (Kornhauser、Coelho 和 Hearing,2010)。

接枝羟乙基纤维素的生物医学应用

羟乙基纤维素 (HEC) 是一种无毒、生物相容、可生物降解、亲水、非离子水溶性纤维素衍生物,在生物医学领域等领域有广泛的应用。HEC 的工业用途可以通过与各种聚合物接枝来扩展,这允许形成具有改进性能和多功能应用的新型生物材料。这篇综合综述讨论了 HEC 接枝共聚物在药物递送、刺激敏感水凝胶、超级吸收剂和个人卫生用品等领域的应用 (Noreen 等,2020)。

安全和危害

生化分析

Biochemical Properties

6-Hydroxy-N-demethyldimethidene plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitochondrial enzymes, such as dimethylglycine dehydrogenase, and is involved in the folding and flavinylation processes . These interactions are crucial for the proper functioning of mitochondrial enzymes and the maintenance of cellular energy metabolism.

Cellular Effects

6-Hydroxy-N-demethyldimethidene affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the mitochondrial import of enzymes, which is essential for maintaining cellular energy production and metabolic balance . Additionally, its interactions with mitochondrial enzymes can affect the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of 6-Hydroxy-N-demethyldimethidene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mitochondrial enzymes, facilitating their proper folding and flavinylation, which are essential for their enzymatic activity . This compound also influences the expression of genes involved in mitochondrial function and energy metabolism, thereby affecting cellular energy production and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxy-N-demethyldimethidene change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of 6-Hydroxy-N-demethyldimethidene vary with different dosages in animal models. At lower dosages, it may exhibit beneficial effects on mitochondrial function and energy metabolism. At higher dosages, it could potentially cause toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

6-Hydroxy-N-demethyldimethidene is involved in various metabolic pathways, including those related to mitochondrial function and energy metabolism. It interacts with enzymes and cofactors that are essential for maintaining metabolic flux and metabolite levels within cells . These interactions are critical for the proper functioning of metabolic pathways and the maintenance of cellular energy balance.

Transport and Distribution

The transport and distribution of 6-Hydroxy-N-demethyldimethidene within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

6-Hydroxy-N-demethyldimethidene is localized within specific subcellular compartments, such as mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function, as it interacts with mitochondrial enzymes and influences mitochondrial function and energy metabolism.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydroxy-N-demethyldimethidene involves the demethylation of N-demethyldimethidene followed by the addition of a hydroxyl group to the resulting compound.", "Starting Materials": [ "N-demethyldimethidene", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: N-demethyldimethidene is dissolved in methanol and heated to reflux temperature.", "Step 2: Sodium hydroxide is added to the reaction mixture and the solution is stirred for several hours.", "Step 3: Hydrogen peroxide is added dropwise to the reaction mixture over a period of several hours.", "Step 4: The reaction mixture is allowed to cool and the resulting precipitate is filtered and washed with water.", "Step 5: The product is dried under vacuum to yield 6-Hydroxy-N-demethyldimethidene." ] } | |

CAS 编号 |

173070-32-1 |

分子式 |

C19H22N2O |

分子量 |

294.398 |

IUPAC 名称 |

2-[2-(methylamino)ethyl]-1-(1-pyridin-2-ylethyl)-3H-inden-5-ol |

InChI |

InChI=1S/C19H22N2O/c1-13(18-5-3-4-9-21-18)19-14(8-10-20-2)11-15-12-16(22)6-7-17(15)19/h3-7,9,12-13,20,22H,8,10-11H2,1-2H3 |

InChI 键 |

YVDTYSPSLJWXOQ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)O)CCNC |

同义词 |

2-[2-(Methylamino)ethyl]-3-[1-(2-pyridinyl)ethyl]-1H-inden-6-ol; 2-(2-(Methylamino)ethyl)-3-(1-(pyridin-2-yl)ethyl)-1H-inden-6-ol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![Dibenzo[a,e]cyclooctene-5,6-dione](/img/structure/B592482.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)